molecular formula C40H38ClN2NaO6S2 B607425 sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate CAS No. 1151666-58-8

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

Cat. No. B607425
M. Wt: 765.31
InChI Key: UUIDRCSEPATAJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Usually includes the IUPAC name, common names, and the class of compounds it belongs to.



Synthesis Analysis

This involves the study of how the compound is synthesized including the reactants, conditions, and catalysts used.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves the study of the chemical reactions the compound undergoes, its reactivity, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, redox potential, etc.


Scientific Research Applications

Molecular Structure and Properties

A study conducted by Shahab et al. (2015) focused on the molecular structure and properties of a substance related to sodium 4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate. The study modeled its structure using the Density Functional Theory method and synthesized it for examining its molecular properties, particularly in the near-infrared region (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).

Application in Polarizing Films

Almodarresiyeh et al. (2016) explored the use of this substance in the creation of broad band thermostable polarizing films based on polyvinyl alcohol. These films showed high polarizing efficiencies and improved photostability, potentially due to the inclusion of ZnO nanoparticles (Almodarresiyeh, Shahab, Filippovich, Kumar, Lugovsky, & Agabekov, 2016).

Cancer Detection Using Optical Imaging

Pham, Medarova, and Moore (2005) synthesized a water-soluble near-infrared dye, closely related to the chemical , for potential applications in cancer detection using optical imaging. This dye showed an increase in quantum yield and stability, making it suitable for developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Aggregation Behavior in Aqueous Solution

A study by Berlepsch and Böttcher (2015) investigated the aggregation behavior of a similar Indocyanine Cy5 dye in aqueous solutions. They found that at moderate concentrations, typical H-aggregates are formed, which underwent structural transformation upon changes in dye concentration and ionic strength (Berlepsch & Böttcher, 2015).

Sensing of Extreme pH Conditions

Li et al. (2019) designed and synthesized probes based on derivatives of this compound. These probes showed promising applications in sensing extreme acidic and alkaline environments, with good pH response and photostability (Li, Zhuge, Li, & Yuan, 2019).

Application in Graphene Dispersants

Heard et al. (2019) presented a study on the use of an analogue of this substance in enhancing the stability of aqueous graphene dispersions, offering insights into the design of more effective dispersing agents for graphene in aqueous solutions (Heard, Bartlam, Williams, Zhang, Alwattar, Little, Parry, Porter, Vincent, Hillier, Siperstein, Vijayaraghavan, Yeates, & Quayle, 2019).

Potential in Photovoltaics and Detectors

A study by Young et al. (2016) synthesized a series of heptamethine salts, closely related to the chemical , demonstrating their potential use in photovoltaic and photodetector cells for photoresponse at deep near-infrared wavelengths (Young, Suddard-Bangsund, Patrick, Pajares, Traverse, Barr, Lunt, & Lunt, 2016).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.


Future Directions

This involves potential future research directions, applications, and improvements.


For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases like PubChem, ChemSpider, or Google Scholar. Please note that the interpretation and understanding of chemical data should be done by a qualified individual or under the guidance of a qualified individual.


properties

IUPAC Name

sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39ClN2O6S2.Na/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49;/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDRCSEPATAJK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(/C(=C/C=C/2\C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClN2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42597590

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 2
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 3
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 4
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 5
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
Reactant of Route 6
sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.